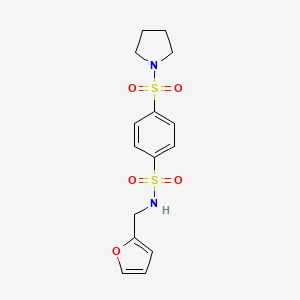
Queen substance
Overview
Description
Queen substance, also known as trans-9-keto-2-decenoic acid, is a pheromone secreted by the mandibular glands of queen honeybees. This compound plays a crucial role in the social structure and functioning of honeybee colonies. It inhibits the development of ovaries in worker bees, preventing them from becoming reproductive, and influences various behaviors within the hive .
Mechanism of Action
Target of Action
The primary target of 9-oxodec-2-enoic acid, also known as “Queen Substance”, is the olfactory receptors of male drones in the honeybee species Apis mellifera . This compound plays a crucial role in the social structure of the bee colony .
Mode of Action
9-oxodec-2-enoic acid functions as a sex attractant, stimulating the olfactory receptors of male drones . It also inhibits the development of ovaries in worker bees, which are sterile females . Its inhibitory effect on the worker bees’ ovaries is only fully effective when combined with another pheromone, 9-hydroxydecenoic acid .
Biochemical Pathways
It is thought to affect the nervous system in some way . When the queen bee is removed from the hive, the worker bees initiate the construction of new queen cells and the previously inhibited drones develop functional ovaries .
Result of Action
The action of 9-oxodec-2-enoic acid results in the regulation of the social structure within the bee colony . By inhibiting the development of ovaries in worker bees and attracting male drones, it helps maintain the balance and hierarchy within the colony .
Action Environment
The action of 9-oxodec-2-enoic acid can be influenced by environmental factors. For instance, it is recommended to handle the compound in a well-ventilated area to avoid inhalation . Also, it should be stored in a dry environment as moisture can affect its stability
Biochemical Analysis
Biochemical Properties
Queen substance is involved in several biochemical reactions within the honeybee colony. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the odorant receptors in worker bees, specifically the receptor AmOr11, which binds to 9-oxodecenoic acid. This binding triggers a cascade of biochemical reactions that influence the behavior and physiology of the worker bees . Additionally, this compound inhibits the development of ovaries in worker bees by interacting with specific proteins and enzymes involved in reproductive processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes within the honeybee colony. It influences cell signaling pathways, gene expression, and cellular metabolism. In worker bees, this compound inhibits the development of ovaries by affecting the expression of genes involved in reproductive processes. It also impacts cell signaling pathways related to pheromone detection and response, leading to changes in behavior and physiology . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the odorant receptor AmOr11 in worker bees, triggering a signaling cascade that leads to changes in behavior and physiology . This binding interaction inhibits the development of ovaries in worker bees by modulating the activity of enzymes and proteins involved in reproductive processes . Additionally, this compound affects gene expression by influencing the transcription of genes involved in pheromone response and reproductive regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that synthetic this compound can affect the survival, molting, and metamorphosis of insects over time . The stability of this compound is crucial for its effectiveness in maintaining the social structure of the honeybee colony. Long-term exposure to this compound can lead to sustained inhibition of ovary development in worker bees and prolonged changes in behavior and physiology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit ovary development in worker bees, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a minimum concentration of this compound is required to elicit a response. At high doses, this compound can cause adverse effects such as reduced survival and impaired development in insects .
Metabolic Pathways
This compound is involved in several metabolic pathways within the honeybee colony. It interacts with enzymes and cofactors involved in pheromone synthesis and degradation. The metabolic pathways of this compound include its synthesis in the mandibular glands of queen honeybees and its degradation by specific enzymes in worker bees . These metabolic pathways are crucial for maintaining the balance of this compound within the colony and ensuring its effective distribution and function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily surface-transmitted by worker bees through direct contact with the queen and food sharing . Airborne dispersal of this compound is a minor mechanism, with surface transmission being the primary mode of distribution . Worker bees that come into contact with the queen can transport this compound to other workers, ensuring its widespread distribution within the colony .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is localized in the mandibular glands of queen honeybees, where it is synthesized and secreted . Within worker bees, this compound is detected by odorant receptors on the antennae, leading to changes in cellular signaling and gene expression . The localization of this compound within specific cellular compartments is crucial for its effective detection and response by worker bees .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of queen substance involves the preparation of trans-9-keto-2-decenoic acid. One method includes the cross-metathesis of long-chain alkenones with methyl acrylate or acrylic acid using the Hoveyda–Grubbs metathesis initiator. This reaction typically occurs at room temperature and requires up to 16 hours for complete fragmentation .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction and isolation from honeybee mandibular glands. The process involves careful handling and processing to ensure the purity and activity of the pheromone. Advances in synthetic chemistry have also enabled the large-scale production of this compound through chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Queen substance undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Can occur under acidic or basic conditions, depending on the substituents involved.
Major Products: The major products formed from these reactions include various derivatives of decenoic acid, which can be further utilized in different chemical processes .
Scientific Research Applications
Queen substance has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pheromone synthesis and chemical communication.
Biology: Plays a significant role in understanding the social behavior and reproductive regulation in honeybee colonies.
Industry: Utilized in beekeeping to manage hive behavior and improve colony health
Comparison with Similar Compounds
Queen substance is unique due to its specific role in honeybee colonies. Similar compounds include:
9-hydroxy-2-decenoic acid: Another component of the queen mandibular pheromone with similar but distinct effects.
Methyl p-hydroxybenzoate: A minor component of the queen mandibular pheromone.
4-hydroxy-3-methoxyphenyl: Another related compound with different biological activities
This compound stands out due to its critical role in regulating the reproductive and social behavior of honeybee colonies, making it an essential compound for the survival and functioning of these complex societies.
Properties
IUPAC Name |
(E)-9-oxodec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJRDZMWIAYEMM-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-20-3, 2575-01-1 | |
| Record name | Queen substance | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Keto-2-decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-OXO-2-DECENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide](/img/structure/B1227222.png)


![(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1227227.png)


![2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid](/img/structure/B1227232.png)
![3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester](/img/structure/B1227233.png)
![2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide](/img/structure/B1227236.png)

![N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)
![2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)
